molecular formula C10H9BrF3NO3 B14050644 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B14050644
M. Wt: 328.08 g/mol
InChI Key: UMMGMBUVYVFYLV-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with a complex structure, featuring a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully monitored and controlled. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the bromopropyl group can produce carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromopropyl group can act as a leaving group in substitution reactions, while the nitro group can participate in redox reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl and trifluoromethyl groups but lacks the nitro group.

    1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with different substituents on the benzene ring.

Uniqueness: 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H9BrF3NO3

Molecular Weight

328.08 g/mol

IUPAC Name

1-(3-bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3NO3/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

UMMGMBUVYVFYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CCCBr

Origin of Product

United States

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